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Executive Summary
Dextromethadone, also known as REL-1017, is the (S)-enantiomer of racemic methadone. It

has emerged as a novel therapeutic candidate for major depressive disorder (MDD). Unlike its

racemate, dextromethadone exhibits a distinct pharmacological profile characterized by its

primary activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with

significantly reduced affinity for opioid receptors. This chiral switch from racemic methadone

was a deliberate strategy to isolate the NMDA receptor-mediated antidepressant effects while

minimizing the opioid-related side effects, such as respiratory depression and abuse potential,

associated with the (R)-enantiomer, levomethadone.[1]

This technical guide provides a comprehensive overview of the pharmacological profile of

dextromethadone, presenting key quantitative data, detailed experimental methodologies, and

visual representations of its mechanisms and the assays used for its characterization.

Receptor Binding Profile
Dextromethadone's primary pharmacological target is the NMDA receptor, where it acts as a

low-potency, uncompetitive channel blocker.[1] Its interaction with opioid and sigma-1 receptors

has also been investigated to delineate its selectivity and safety profile.
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The following table summarizes the available quantitative data on the binding affinity of

dextromethadone for its primary and secondary targets.
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Note: Specific K_i values for dextromethadone at opioid and sigma-1 receptors were not

available in the reviewed literature. The data for dextromethorphan is provided for comparative

purposes due to structural similarities and its known sigma-1 activity.

In Vitro Functional Activity
The functional consequences of dextromethadone's receptor binding have been assessed

through various in vitro assays, primarily focusing on its antagonist activity at the NMDA

receptor.
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Assay Type
Receptor
Subtype

Parameter Value (µM) Reference

NMDA Receptor

Functional

Antagonism

(FLIPR Calcium
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e
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Signaling Pathways
Dextromethadone's antidepressant effects are believed to be mediated through the modulation

of intracellular signaling cascades downstream of NMDA receptor blockade, similar to

ketamine.

NMDA Receptor Antagonism and Downstream Signaling
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Caption: Dextromethadone's proposed antidepressant signaling pathway.
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Pharmacokinetics
In vitro and Phase 1 clinical trials have provided initial insights into the metabolic profile and

pharmacokinetic properties of dextromethadone.

Parameter Species Route Value Reference
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NMDA Receptors
([³H]MK-801)

Membrane Preparation Binding Assay Detection & Analysis
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Calculate Ki values
using Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for NMDA receptor radioligand binding assay.

Protocol Details:

Membrane Preparation:

Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is

resuspended in fresh buffer and centrifuged again. This wash step is repeated multiple

times to remove endogenous ligands.

Binding Assay:

Membrane preparations are incubated with a fixed concentration of [³H]MK-801 (a specific

NMDA receptor channel blocker radioligand) and varying concentrations of the test

compound (dextromethadone).

Incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.

Separation and Detection:
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The incubation is terminated by rapid vacuum filtration through glass fiber filters,

separating bound from free radioligand.

Filters are washed with ice-cold buffer to reduce non-specific binding.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of a non-

labeled NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).

IC₅₀ values are determined by non-linear regression analysis of the competition binding

data.

K_i values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

FLIPR Calcium Assay for NMDA Receptor Functional
Antagonism
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Caption: Workflow for FLIPR calcium assay.

Protocol Details:

Cell Culture and Plating:

HEK293 cells stably expressing specific human NMDA receptor subtypes (e.g., NR1/2A,

NR1/2B, NR1/2C, NR1/2D) are plated in 384-well microplates.

Dye Loading:
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Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for

approximately 1 hour at 37°C.

Compound Addition:

Varying concentrations of dextromethadone are added to the wells.

Agonist Stimulation and Measurement:

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

An NMDA receptor agonist (e.g., glutamate) is added to stimulate calcium influx through

the NMDA receptors.

Changes in intracellular calcium are monitored in real-time by measuring the fluorescence

intensity.

Data Analysis:

The inhibition of the agonist-induced calcium influx by dextromethadone is quantified, and

IC₅₀ values are determined from the concentration-response curves.[1]

In Vivo Models of Depression: Forced Swim Test (FST)

Acclimatize animals
to the testing room

Administer dextromethadone
or vehicle

Place animal in water-filled
cylinder for a pre-swim session

(typically 15 min)

24 hours later, place animal
back in the cylinder for a

5-6 min test session

Record the duration
of immobility

Compare immobility time
between groups

Click to download full resolution via product page

Caption: Workflow for the Forced Swim Test.

Protocol Details:

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with

water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:
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Pre-test session: On the first day, naive rodents are placed individually in the cylinder for a

15-minute pre-swim. This session is for habituation and induces a state of helplessness.

Drug Administration: Dextromethadone or vehicle is administered at specific time points

before the test session (e.g., 60 minutes prior).

Test session: 24 hours after the pre-test, the animals are placed back in the cylinder for a

5-6 minute test session.

Behavioral Scoring: The duration of immobility (floating passively with only small movements

to keep the head above water) is recorded during the last 4 minutes of the test session.

Data Analysis: A reduction in immobility time in the drug-treated group compared to the

vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion
Dextromethadone possesses a unique pharmacological profile as a low-potency, uncompetitive

NMDA receptor antagonist with minimal activity at opioid receptors. This profile suggests the

potential for rapid antidepressant effects without the adverse effects and abuse liability

associated with traditional opioids or the psychotomimetic effects of higher-potency NMDA

receptor antagonists like ketamine. The preclinical and early clinical data support this

hypothesis, demonstrating a favorable safety and tolerability profile. Further research, including

the completion of Phase 3 clinical trials, will be crucial to fully elucidate the therapeutic potential

of dextromethadone for the treatment of major depressive disorder.
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To cite this document: BenchChem. [The Pharmacological Profile of Dextromethadone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12762549#pharmacological-profile-of-
dextromethadone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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